![molecular formula C15H18ClN3 B2825584 1-[(3-Chlorophenyl)methyl]-4-pyrazol-1-ylpiperidine CAS No. 2380042-15-7](/img/structure/B2825584.png)
1-[(3-Chlorophenyl)methyl]-4-pyrazol-1-ylpiperidine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-[(3-Chlorophenyl)methyl]-4-pyrazol-1-ylpiperidine is a chemical compound that has gained attention in the scientific community due to its potential therapeutic applications. This compound is a piperidine derivative that has been synthesized using various methods.
Wirkmechanismus
The exact mechanism of action of 1-[(3-Chlorophenyl)methyl]-4-pyrazol-1-ylpiperidine is not fully understood. However, it has been reported to act as a GABA-A receptor modulator and a sodium channel blocker. It has also been reported to increase the levels of serotonin and dopamine in the brain.
Biochemical and Physiological Effects:
This compound has been reported to have various biochemical and physiological effects. It has been reported to reduce the frequency and severity of seizures in animal models. It has also been reported to reduce anxiety and depression-like behavior in animal models. In addition, this compound has been reported to have analgesic effects and to reduce neuropathic pain.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using 1-[(3-Chlorophenyl)methyl]-4-pyrazol-1-ylpiperidine in lab experiments is its potential therapeutic applications. It has been reported to have anticonvulsant, anxiolytic, and antidepressant effects, which make it a potential candidate for the treatment of various neurological disorders. However, one limitation of using this compound in lab experiments is its potential toxicity. Further studies are needed to determine the safety and efficacy of this compound.
Zukünftige Richtungen
There are several future directions for the study of 1-[(3-Chlorophenyl)methyl]-4-pyrazol-1-ylpiperidine. One direction is to further investigate its potential therapeutic applications, particularly in the treatment of neurological disorders such as epilepsy, anxiety, and depression. Another direction is to study its potential anticancer properties and to explore its use as a potential anticancer agent. Further studies are also needed to determine the safety and efficacy of this compound in humans.
Conclusion:
In conclusion, this compound is a chemical compound that has potential therapeutic applications. It has been studied for its anticonvulsant, anxiolytic, and antidepressant effects, as well as its potential use in the treatment of neuropathic pain and as an anticancer agent. Further studies are needed to determine the safety and efficacy of this compound in humans.
Synthesemethoden
The synthesis of 1-[(3-Chlorophenyl)methyl]-4-pyrazol-1-ylpiperidine has been reported using different methods. One such method involves the reaction of 1-(3-chlorobenzyl)-4-piperidone with hydrazine hydrate and sodium acetate in ethanol. Another method involves the reaction of 1-(3-chlorobenzyl)-4-piperidone with hydrazine hydrate and potassium carbonate in ethanol. Both methods have been reported to yield the desired product in good yields.
Wissenschaftliche Forschungsanwendungen
1-[(3-Chlorophenyl)methyl]-4-pyrazol-1-ylpiperidine has been studied for its potential therapeutic applications. It has been reported to have anticonvulsant, anxiolytic, and antidepressant effects in animal models. It has also been studied for its potential use in the treatment of neuropathic pain and as an analgesic. In addition, this compound has been reported to have anticancer properties and has been studied as a potential anticancer agent.
Eigenschaften
IUPAC Name |
1-[(3-chlorophenyl)methyl]-4-pyrazol-1-ylpiperidine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18ClN3/c16-14-4-1-3-13(11-14)12-18-9-5-15(6-10-18)19-8-2-7-17-19/h1-4,7-8,11,15H,5-6,9-10,12H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KLCCSLZXXNTDHM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1N2C=CC=N2)CC3=CC(=CC=C3)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18ClN3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
275.77 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.